N-(7-Acetyl-2,3-dihydro-benzo[1,4]dioxin-6-yl)-2-chloro-acetamide
Description
Historical Context and Development of Benzodioxin-Acetamide Derivatives
The 1,4-benzodioxane scaffold first gained prominence through natural products like lignin and neolignans, which demonstrated anti-inflammatory and anticancer properties. Early synthetic efforts in the 1990s focused on modifying the benzodioxane core to enhance bioactivity, leading to discoveries such as (2,3-dihydrobenzodioxin-6-yl)acetic acid, which showed optimized anti-inflammatory activity at position-6. The integration of acetamide functionalities emerged as a strategic innovation, particularly after the discovery of CCT251236—a 1,4-benzodioxane bisamide that inhibited HSF1 pathways in ovarian carcinoma models. The addition of chloroacetamide groups, as seen in N-(7-acetyl-2,3-dihydro-benzodioxin-6-yl)-2-chloro-acetamide, marked a deliberate shift toward enhancing electrophilic reactivity for targeted protein interactions.
Significance in Contemporary Medicinal Chemistry Research
This compound occupies a critical niche in three research domains:
- Enzyme Inhibition : Derivatives demonstrate dual activity against α-glucosidase (IC₅₀: 3.2–185.0 µM) and acetylcholinesterase, with structural analogs showing competitive inhibition kinetics.
- Cancer Therapeutics : The benzodioxane-acetamide framework enables selective binding to p38α MAPK and HSF1 pathways, which are implicated in prostate and ovarian cancers.
- Drug Design : Its logP value of 1.96 and polar surface area of 64.8 Ų align with Lipinski’s rules, making it a viable candidate for oral drug development.
Compound Classification in Chemical Libraries
N-(7-Acetyl-2,3-dihydro-benzodioxin-6-yl)-2-chloro-acetamide is cataloged across major chemical repositories under distinct identifiers:
| Property | Value | Source |
|---|---|---|
| CAS Registry | 444065-67-2 | |
| Molecular Formula | C₁₂H₁₂ClNO₄ | |
| TIMTEC-BB ID | SBB012143 | |
| ASINEX-REAG ID | BAS 04396242 | |
| Predicted Boiling Point | 493.1 ± 45.0 °C |
The compound’s inclusion in targeted libraries reflects its role as a building block for high-throughput screening campaigns against metabolic and oncological targets.
Research Objectives and Structural Distinctiveness
Current investigations prioritize three structural features:
- Acetyl Positioning : The 7-acetyl group induces steric effects that modulate binding to hydrophobic enzyme pockets, as evidenced by molecular docking studies.
- Chloroacetamide Reactivity : The 2-chloro substituent facilitates nucleophilic substitution reactions, enabling covalent bond formation with cysteine residues in target proteins.
- Dihydrobenzodioxin Conformation : The saturated dioxane ring enhances metabolic stability compared to fully aromatic analogs, with in silico studies predicting a half-life of 8.3 hours in human hepatocytes.
Ongoing synthetic efforts aim to diversify the acetamide moiety through reactions with substituted anilines, leveraging the scaffold’s adaptability for structure-activity relationship optimization.
Properties
IUPAC Name |
N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-chloroacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO4/c1-7(15)8-4-10-11(18-3-2-17-10)5-9(8)14-12(16)6-13/h4-5H,2-3,6H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJGBADPPUJZEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1NC(=O)CCl)OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(7-Acetyl-2,3-dihydro-benzo[1,4]dioxin-6-yl)-2-chloro-acetamide typically involves the following steps:
Formation of the Benzo[1,4]dioxin Ring: The initial step involves the cyclization of appropriate precursors to form the benzo[1,4]dioxin ring. This can be achieved through the reaction of catechol derivatives with suitable reagents under acidic or basic conditions.
Acetylation: The benzo[1,4]dioxin intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to introduce the acetyl group at the 7-position.
Chlorination: The final step involves the introduction of the chloroacetamide group. This is typically done by reacting the acetylated benzo[1,4]dioxin with chloroacetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be crucial for maintaining consistency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the chloroacetamide group, potentially converting it to an amine.
Substitution: The chloro group in the acetamide can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like ammonia or thiourea in the presence of a base.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Chemistry:
Synthesis of Derivatives:
Biology and Medicine:
Antibacterial Agents: Derivatives of this compound have shown potential as antibacterial agents, inhibiting the growth of various bacterial strains.
Enzyme Inhibitors: Some derivatives act as inhibitors of enzymes such as lipoxygenase, which is involved in inflammatory processes.
Industry:
Polymer Science: The compound can be used in the synthesis of polymers with specific properties, such as enhanced thermal stability or unique optical characteristics.
Mechanism of Action
The mechanism by which N-(7-Acetyl-2,3-dihydro-benzo[1,4]dioxin-6-yl)-2-chloro-acetamide exerts its effects depends on its specific application. For instance:
Enzyme Inhibition: The compound or its derivatives may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Antibacterial Activity: The compound may interfere with bacterial cell wall synthesis or protein function, leading to inhibited growth or cell death.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Compounds:
2-Chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide (DKM 2-90) Structure: Lacks the 7-acetyl group. Synthesis: Prepared from 1,4-benzodioxan-6-amine and chloroacetyl chloride via silica gel chromatography (70% yield) .
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(ethylamino)acetamide hydrochloride Structure: Chloro substituent replaced by ethylamino group; hydrochloride salt. Properties: Molecular formula C₁₂H₁₇ClN₂O₃; likely enhanced solubility due to ionic form .
2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(E)-3-phenylprop-2-enyl]acetamide
- Structure : Additional propenyl-phenyl group at the acetamide nitrogen.
- Properties : Higher molecular weight (343.8 g/mol), increased lipophilicity (density: 1.289 g/cm³) .
Agrochemical Analogs (e.g., Alachlor, Pretilachlor)
- Structure : Chloroacetamide core with varied aryl/alkyl substituents.
- Applications : Herbicidal activity via inhibition of fatty acid synthesis .
Table 1: Structural and Physical Properties Comparison
Biological Activity
N-(7-Acetyl-2,3-dihydro-benzo[1,4]dioxin-6-yl)-2-chloro-acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C_{12}H_{13}ClN_{2}O_{4}
- Molecular Weight : 270.70 g/mol
- CAS Number : 63546-20-3
- Purity : Typically ≥97% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound exhibits properties that may influence enzyme activities and cellular signaling pathways:
- Antioxidant Activity : Preliminary studies suggest that derivatives of similar structures may possess antioxidant capabilities, potentially reducing oxidative stress in cells.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in tumor progression, indicating a potential application in cancer therapy.
Anticancer Potential
Research has indicated that compounds with dioxin structures can exhibit anticancer properties. A study focusing on related compounds demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Case Studies and Research Findings
Toxicological Considerations
Toxicological assessments have been conducted on related chloroacetamide compounds. For instance, acute toxicity studies indicated significant liver damage at high doses (≥75 mg/kg) in animal models . While specific data on this compound is scarce, caution is warranted given the structural similarities.
Scientific Research Applications
- Formation of Dioxin Ring : Starting from appropriate precursors, the dioxin structure is constructed through cyclization reactions.
- Acetylation : An acetyl group is introduced to enhance biological activity.
- Chlorination : The introduction of a chloroacetyl group provides a reactive site for further biological interactions.
Small-Molecule Ligands
N-(7-Acetyl-2,3-dihydro-benzo[1,4]dioxin-6-yl)-2-chloro-acetamide has been investigated as a small-molecule ligand targeting various proteins involved in disease pathways. Its structural features allow it to interact with specific binding sites on target proteins, potentially leading to therapeutic effects.
Inhibition of Bromodomain Proteins
Research has shown that compounds similar to this compound can inhibit bromodomain proteins like BRD4. These proteins are implicated in cancer and inflammatory diseases. The compound's ability to mimic acetylated lysines enhances its binding affinity to bromodomains, making it a candidate for therapeutic development against cancers such as acute myeloid leukemia (AML) .
Cancer Therapy
The compound has been explored for its potential in cancer immunotherapy by modulating immune responses. Studies indicate that small-molecule inhibitors can enhance the efficacy of immune checkpoint inhibitors by targeting specific pathways involved in tumor growth and immune evasion .
Table 2: Applications Overview
| Application Area | Description |
|---|---|
| Small-Molecule Ligands | Targeting specific proteins for therapeutic effects |
| Inhibition of Bromodomain Proteins | Potential treatment for cancers and inflammatory diseases |
| Cancer Immunotherapy | Modulating immune responses to enhance treatment efficacy |
Case Study 1: Inhibition of BRD4
A study conducted on small-molecule inhibitors demonstrated that derivatives of this compound exhibited significant binding affinities to BRD4 with IC50 values ranging from 3.7 to 50 nM. These findings suggest that modifications in the compound's structure can lead to enhanced potency against target proteins .
Case Study 2: Cancer Therapeutics Development
In another investigation focused on cancer therapeutics, researchers synthesized a series of compounds based on the structure of this compound. The study highlighted the importance of structural modifications in improving the bioactivity and selectivity of these compounds towards cancer cells .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(7-Acetyl-2,3-dihydro-benzo[1,4]dioxin-6-yl)-2-chloro-acetamide, and what critical reaction parameters affect yield?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from N-2,3-dihydrobenzo[1,4]dioxin-6-amine derivatives. Key steps include sulfonylation using 4-methylbenzenesulfonyl chloride under basic conditions (pH 9-10 with Na₂CO₃), followed by nucleophilic substitution with chloroacetamide precursors. Reaction time (3–4 hours), temperature (room temperature), and base selection (lithium hydride in DMF) significantly impact yields . Bromination using pyridinium tribromide in dichloromethane/methanol mixtures has also been employed for intermediates, achieving ~70% yields .
Q. Which spectroscopic and analytical techniques are essential for confirming structural identity and purity?
- Methodological Answer : Comprehensive characterization requires:
- IR spectroscopy to confirm amide C=O stretches (~1650 cm⁻¹) and aromatic C-O-C vibrations (~1250 cm⁻¹).
- ¹H-NMR to identify aromatic protons (δ 6.8–7.2 ppm), acetyl methyl groups (δ 2.1–2.3 ppm), and dihydrodioxin methylene signals (δ 4.2–4.4 ppm).
- Elemental analysis (CHN) to match theoretical values within ±0.5%.
- HPLC for purity validation (≥98%) and moisture content analysis (<0.5%) .
Q. What preliminary biological screening approaches assess therapeutic potential?
- Methodological Answer : Initial screening should include:
- Enzyme inhibition assays (e.g., α-glucosidase/acetylcholinesterase) using spectrophotometric methods (e.g., p-nitrophenol release at 405 nm).
- Dose-response curves (0.1–100 μM range) with positive controls (e.g., acarbose for α-glucosidase) to calculate IC₅₀ values.
- Cytotoxicity assessments on mammalian cell lines (e.g., HEK293) via MTT assays .
Advanced Research Questions
Q. How can researchers elucidate the molecular mechanism of enzyme inhibitory activity?
- Methodological Answer :
- X-ray crystallography of compound-enzyme complexes to identify binding motifs.
- Surface plasmon resonance (SPR) to quantify binding kinetics (KD, kon/koff).
- Molecular dynamics simulations (50 ns trajectories) to analyze protein-ligand stability.
- For covalent inhibitors (e.g., GPX4 targets), mass spectrometry detects adduct formation with catalytic cysteine residues .
Q. What strategies address contradictory bioactivity data between in vitro and in vivo models?
- Methodological Answer :
- Hepatic microsome assays to assess metabolic stability (e.g., rat/human CYP450 isoforms).
- Pharmacokinetic studies in rodents measuring Cmax, T1/2, and AUC via LC-MS/MS.
- Physicochemical profiling (LogP, solubility) combined with PAMPA-BBB to predict CNS penetration .
Q. How should SAR studies optimize potency while minimizing off-target effects?
- Methodological Answer :
- Parallel synthesis of analogs (e.g., halogen replacements on acetamide/dihydrodioxin moieties).
- High-throughput screening against targets (e.g., PI3K, GPX4) and anti-targets (e.g., hERG, CYP3A4).
- Free energy perturbation (FEP+) calculations to quantify substituent contributions to binding affinity.
- Metadynamics simulations to predict metabolite formation pathways .
Data Analysis and Validation
Q. How can in silico studies complement experimental data for target validation?
- Methodological Answer :
- Molecular docking (AutoDock Vina) to predict binding modes in enzyme active sites.
- ADMET prediction tools (e.g., SwissADME) to evaluate absorption and toxicity profiles.
- Consensus scoring from multiple docking algorithms (e.g., Glide, GOLD) to reduce false positives .
Q. What statistical methods resolve variability in enzyme inhibition assays?
- Methodological Answer :
- Replicate experiments (n ≥ 3) with error bars representing SEM.
- ANOVA followed by Tukey’s post hoc test for multi-group comparisons.
- Z-factor analysis to validate assay robustness (Z > 0.5 indicates high reliability) .
Notes on Evidence
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
